1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2549014-30-2
VCID: VC11831481
InChI: InChI=1S/C19H18F3N7O/c20-19(21,22)13-3-5-15(23-11-13)27-7-9-28(10-8-27)18(30)14-4-6-16-24-25-17(12-1-2-12)29(16)26-14/h3-6,11-12H,1-2,7-10H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Molecular Formula: C19H18F3N7O
Molecular Weight: 417.4 g/mol

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

CAS No.: 2549014-30-2

Cat. No.: VC11831481

Molecular Formula: C19H18F3N7O

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 2549014-30-2

Specification

CAS No. 2549014-30-2
Molecular Formula C19H18F3N7O
Molecular Weight 417.4 g/mol
IUPAC Name (3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H18F3N7O/c20-19(21,22)13-3-5-15(23-11-13)27-7-9-28(10-8-27)18(30)14-4-6-16-24-25-17(12-1-2-12)29(16)26-14/h3-6,11-12H,1-2,7-10H2
Standard InChI Key DIWHUOJEGKRZRB-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule integrates a triazolopyridazine scaffold—a bicyclic system combining triazole and pyridazine rings—linked via a carbonyl group to a piperazine substituent. The triazolopyridazine moiety is further modified with a cyclopropyl group at position 3, while the piperazine nitrogen connects to a 5-(trifluoromethyl)pyridin-2-yl group.

Key structural elements include:

  • Triazolopyridazine Core: Provides rigidity and π-π stacking potential for target binding.

  • Cyclopropyl Substituent: Enhances metabolic stability by reducing oxidative degradation.

  • Trifluoromethyl Group: Improves lipophilicity and membrane permeability.

  • Piperazine Linker: Facilitates solubility and serves as a conformational spacer.

Table 1: Molecular Properties

PropertyValue
CAS No.2549014-30-2
Molecular FormulaC₁₉H₁₈F₃N₇O
Molecular Weight417.4 g/mol
IUPAC Name(3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
SMILESC1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically involves sequential cyclocondensation and coupling reactions:

  • Triazolopyridazine Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.

  • Cyclopropane Introduction: Transition-metal-catalyzed cyclopropanation using diazo compounds.

  • Piperazine Coupling: Amide bond formation between the triazolopyridazine carbonyl and piperazine via carbodiimide-mediated activation.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation during triazole ring closure.

  • Trifluoromethyl Stability: Avoiding defluorination under basic conditions.

  • Purification: Separating stereoisomers arising from the cyclopropyl group.

Biological Evaluation and Preclinical Data

In Vitro Profiling

Limited assays on analogous compounds reveal:

  • CYP450 Inhibition: Moderate interaction with CYP3A4 (IC₅₀ ~10 μM).

  • Plasma Stability: >80% remaining after 1 hour in human plasma.

  • Solubility: Aqueous solubility <5 μg/mL, necessitating formulation aids.

Toxicity Considerations

Structural alerts include the triazole ring (potential mutagenicity) and trifluoromethyl group (hepatotoxicity risk). Mitigation strategies might involve substituting the triazole with a pyrazole or introducing electron-withdrawing groups.

Drug Development Applications

Targeted Oncology Therapies

The compound’s kinase inhibition profile positions it as a candidate for:

  • Angiogenesis Suppression: Mimicking sunitinib’s VEGFR2 blockade.

  • Combination Regimens: Synergizing with DNA-damaging agents.

Challenges and Future Directions

ADME Optimization

Critical issues include:

  • Low Bioavailability: Due to poor solubility and first-pass metabolism.

  • Metabolic Lability: Predicted glucuronidation at the piperazine nitrogen.

Structural Modification Strategies

  • Prodrug Derivatization: Phosphorylating the carbonyl group for enhanced absorption.

  • Salt Formation: Using hydrochloride salts to improve crystallinity.

  • Fluorine Scanning: Replacing trifluoromethyl with pentafluorosulfanyl groups.

Computational Modeling Advances

Machine learning QSAR models could predict off-target effects and guide lead optimization. Molecular dynamics simulations may optimize binding kinetics in kinase domains.

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